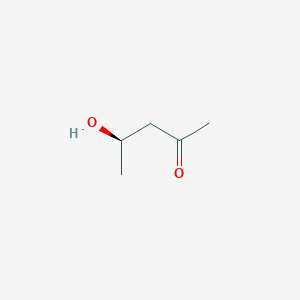
(R)-4-Hydroxy-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Hydroxy-2-pentanone is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-4-Hydroxy-2-pentanone can be synthesized through several methods. One common approach involves the reduction of 4-oxopentanoic acid using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 4-oxopentanal using a chiral rhodium catalyst.
Industrial Production Methods: In industrial settings, the production of ®-4-Hydroxy-2-pentanone often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of 4-oxopentanal to ®-4-Hydroxy-2-pentanone under mild conditions, ensuring high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-4-Hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-oxopentanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to 4-pentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-oxopentanoic acid.
Reduction: 4-pentanol.
Substitution: Various substituted pentanones depending on the reagents used.
Scientific Research Applications
®-4-Hydroxy-2-pentanone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-2-pentanone involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its conversion to other compounds. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
4-Hydroxy-2-butanone: Similar in structure but with one less carbon atom.
4-Hydroxy-2-hexanone: Similar in structure but with one more carbon atom.
2-Hydroxy-4-pentanone: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness: ®-4-Hydroxy-2-pentanone is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
(4R)-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
PCYZZYAEGNVNMH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)O |
Canonical SMILES |
CC(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
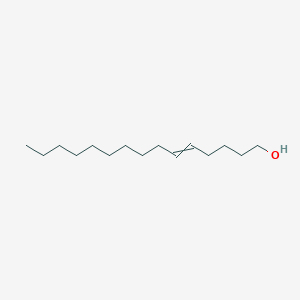
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
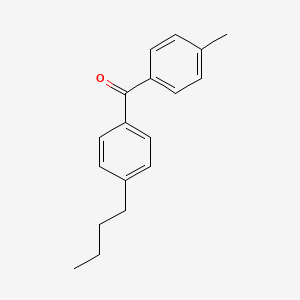
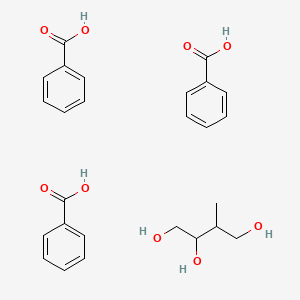
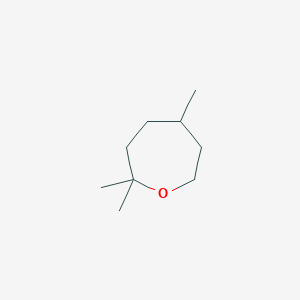
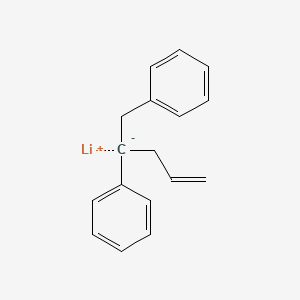
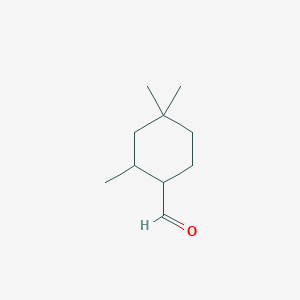
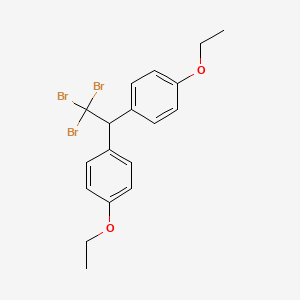



![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

